molecular formula C19H19NO3 B6369837 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261889-57-9

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6369837
CAS RN: 1261889-57-9
M. Wt: 309.4 g/mol
InChI Key: WOQHISRRIFJFMN-UHFFFAOYSA-N
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Description

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid (2-PCPA) is a carboxylic acid derived from piperidine and phenylbenzoic acid. It has been studied for its potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry. Its unique molecular structure and properties make it a valuable research tool for a variety of applications.

Scientific Research Applications

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel drugs and other compounds, in the analysis of enzyme kinetics, and in the study of the structure and function of proteins. It has also been used in the study of the structure and function of DNA and RNA.

Mechanism of Action

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% has a unique mechanism of action. It acts as a proton donor, donating protons to acceptors such as carboxylic acids and amides. This results in the formation of a covalent bond between the two molecules. This covalent bond is then broken by the addition of a nucleophile, such as water or an alcohol.
Biochemical and Physiological Effects
2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, as well as anti-inflammatory, anti-viral, and anti-tumor activities. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have an effect on the metabolism of certain drugs and hormones.

Advantages and Limitations for Lab Experiments

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively non-toxic and has low reactivity. This makes it ideal for use in a variety of experiments. However, it is also important to note that 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be difficult to work with and can be unstable in certain conditions.

Future Directions

There are a number of potential future directions for research involving 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%. One of the most promising areas of research is the development of new drugs and other compounds based on 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%. Additionally, further research could be conducted into the biochemical and physiological effects of 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%, as well as its potential applications in the study of enzyme kinetics and the structure and function of proteins, DNA, and RNA. Finally, further research could be conducted into the stability of 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% in different conditions, as well as methods for improving its stability.

Synthesis Methods

2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be prepared through a multi-step synthesis process. The first step involves the condensation of piperidine-1-carbonyl chloride with phenylbenzoic acid. This reaction yields 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95% in a yield of approximately 95%. The second step involves the hydrolysis of the intermediate product to yield the desired 2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%.

properties

IUPAC Name

2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(20-12-4-1-5-13-20)15-10-8-14(9-11-15)16-6-2-3-7-17(16)19(22)23/h2-3,6-11H,1,4-5,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQHISRRIFJFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683414
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-57-9
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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